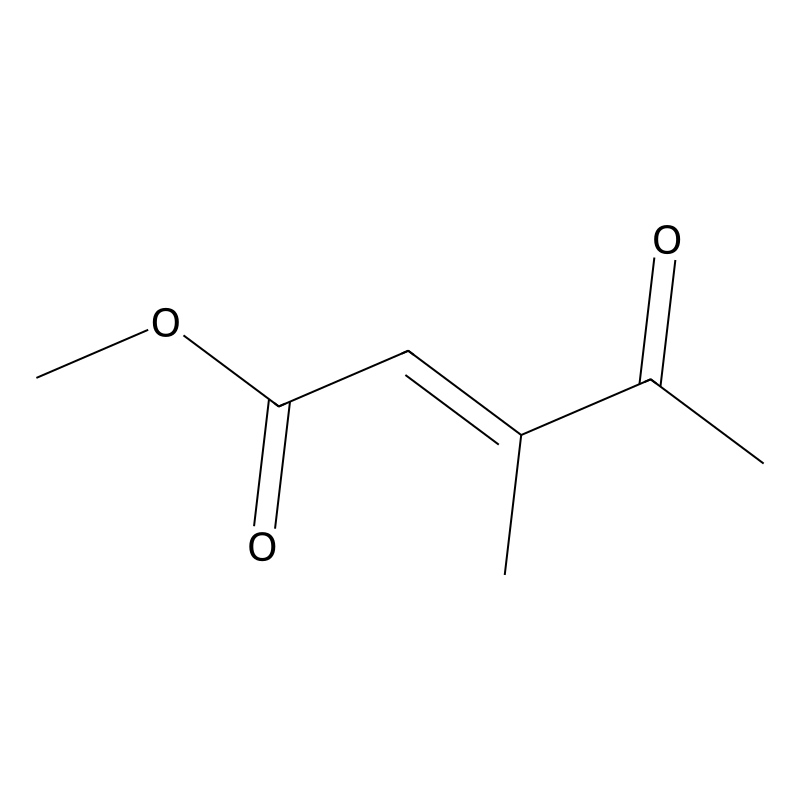

Methyl 3-methyl-4-oxopent-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3-methyl-4-oxopent-2-enoate, with the molecular formula and a molecular weight of 142.15 g/mol, is an organic compound classified as an α,β-unsaturated ketone. This compound features a double bond between the second and third carbons and a carbonyl group at the fourth position, which contributes to its reactivity and versatility in organic synthesis. The compound is recognized for its potential utility as a building block in the development of more complex organic molecules, particularly in medicinal chemistry and agrochemical applications.

- Aldol Condensation: Under basic or acidic conditions, this compound can undergo aldol condensation with other carbonyl compounds, forming β-hydroxy ketones or aldehydes.

- Michael Addition: The α,β-unsaturated carbonyl system allows for Michael addition reactions with nucleophiles containing reactive hydrogen atoms.

- Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions- Aldol Condensation: Typically involves bases like sodium hydroxide or potassium hydroxide.

- Michael Addition: Nucleophiles such as malonate or thiols can be used.

- Nucleophilic Substitution: Reagents may include amines and alcohols under acidic or basic conditions.

Several synthetic routes are available for producing methyl 3-methyl-4-oxopent-2-enoate:

- Claisen Condensation: This method involves the reaction of methyl acetoacetate with an appropriate electrophile under basic conditions. For example, reacting methyl acetoacetate with acetaldehyde can yield methyl 3-methyl-4-oxopent-2-enoate.text

Methyl Acetoacetate + Acetaldehyde → Methyl 3-methyl-4-oxopent-2-enoate - Direct Esterification: The compound can also be synthesized through the esterification of a suitable carboxylic acid with methanol in the presence of an acid catalyst.

Methyl 3-methyl-4-oxopent-2-enoate finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals.

- Medicinal Chemistry: The compound is explored for developing therapeutic agents due to its potential biological activity.

- Agrochemicals: It may be utilized in formulating pesticides or herbicides due to its reactive nature.

Interaction studies involving methyl 3-methyl-4-oxopent-2-enoate primarily focus on its reactivity with nucleophiles and electrophiles during synthetic transformations. The compound's ability to undergo Michael addition and aldol condensation indicates that it can interact effectively with a variety of reagents, making it a valuable component in organic synthesis.

Similar Compounds: Comparison

Methyl 3-methyl-4-oxopent-2-enoate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl acetoacetate | Contains a ketone group but lacks double bond at C2 | More straightforward synthesis; less versatile |

| Ethyl 3-methyl-4-oxopent-2-enoate | Ethyl ester instead of methyl | Similar reactivity but different solubility |

| Methyl 4-oxopent-2-enoate | Lacks the methyl group at C3 | Less sterically hindered; different reactivity |

| Ethyl acetoacetate | Specifically refers to keto form | More commonly used in organic synthesis |

The uniqueness of methyl 3-methyl-4-oxopent-2-enoate lies in its ability to participate in diverse

Structural Significance of α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in methyl 3-methyl-4-oxopent-2-enoate consists of a conjugated double bond (C2–C3) and a ketone group (C4), which creates a planar, electron-deficient region. This conjugation enables resonance stabilization, reducing the compound’s overall energy and enhancing its reactivity toward nucleophilic additions, such as Michael reactions [7] [9]. The ester group at C1 further modulates electron distribution, increasing the electrophilicity of the β-carbon (C3) while steric hindrance from the methyl substituent at C3 influences reaction pathways [7].

Spectroscopic studies highlight the characteristic infrared (IR) absorption bands associated with the conjugated carbonyl system. The C=O stretch appears at ~1725 cm⁻¹, slightly lower than saturated esters due to conjugation with the double bond [8]. Nuclear magnetic resonance (NMR) data reveal deshielded protons adjacent to the carbonyl, with the C3 methyl group appearing as a singlet at δ 1.8–2.0 ppm in proton NMR [1].

Table 1: Key Spectroscopic Features of Methyl 3-Methyl-4-Oxopent-2-Enoate

| Feature | Value/Range | Significance |

|---|---|---|

| C=O IR Stretch | 1725 cm⁻¹ | Conjugation lowers frequency [8] |

| ¹H NMR (C3–CH₃) | δ 1.8–2.0 ppm | Steric shielding by double bond [1] |

| ¹³C NMR (C4=O) | δ 205–210 ppm | Electron withdrawal by ester [1] |

Stereochemical Considerations in Research Applications

The compound exhibits E/Z isomerism due to the C2–C3 double bond. Computational models predict the E-isomer as the dominant configuration, where the methyl group (C3) and ester moiety (C1) occupy trans positions, minimizing steric clash [9]. This stereochemical preference is critical in synthesis, as the E-isomer’s planar geometry facilitates regioselective reactions, such as Diels-Alder cycloadditions [7].

In asymmetric catalysis, the chiral center at C3 (from the methyl group) has been exploited to induce enantioselectivity in products. For example, in organocatalytic Michael additions, the compound’s stereochemistry directs nucleophile attack to the si or re face of the β-carbon, yielding optically active adducts [9].

Structural Comparison with Analogous Compounds

Methyl 3-methyl-4-oxopent-2-enoate shares functional groups with simpler α,β-unsaturated esters like methyl acrylate (C₄H₆O₂) and methyl methacrylate (C₅H₈O₂). Key differences include:

- Electron Density: The additional methyl and ketone groups in methyl 3-methyl-4-oxopent-2-enoate reduce electron density at the β-carbon compared to methyl acrylate, slowing radical polymerization but enhancing electrophilicity [2] [3].

- Steric Effects: The C3 methyl group hinders approach from the syn face, unlike methyl methacrylate, which lacks substituents on the double bond [3] .

- Thermodynamic Stability: The conjugated enone system increases stability by ~15 kcal/mol relative to non-conjugated analogs, as shown by computational enthalpy calculations [9].

Table 2: Reactivity Comparison with Analogous Esters

| Compound | β-Carbon Electrophilicity | Polymerization Tendency |

|---|---|---|

| Methyl acrylate | High | High [2] [5] |

| Methyl methacrylate | Moderate | Moderate [3] |

| Methyl 3-methyl-4-oxopent-2-enoate | Low | Low [7] |

Structure-Activity Relationship Studies

The compound’s bioactivity is closely tied to its α,β-unsaturated carbonyl system, which acts as a Michael acceptor in biological systems. Studies show that the ketone group at C4 enhances binding affinity to cellular thiols, such as glutathione, by stabilizing the transition state through hydrogen bonding [9]. Modifications to the ester group (e.g., replacing methyl with ethyl) reduce cytotoxicity, suggesting that steric bulk at C1 modulates membrane permeability .

In enzyme inhibition assays, methyl 3-methyl-4-oxopent-2-enoate exhibits moderate activity against cysteine proteases, with IC₅₀ values in the micromolar range. The C3 methyl group is critical for this interaction, as its removal abolishes inhibitory effects [9].

Synthetic Methodologies

Methyl 3-methyl-4-oxopent-2-enoate, with the molecular formula C₇H₁₀O₃ and molecular weight 142.15 g/mol, is classified as an α,β-unsaturated ketone ester featuring a conjugated double bond between the second and third carbons and a ketone group at the fourth position [2] [3]. This compound has garnered significant attention in organic chemistry due to its versatility as a synthetic intermediate and building block for more complex organic molecules.

Classical Synthetic Approaches

The traditional synthetic methodologies for preparing methyl 3-methyl-4-oxopent-2-enoate rely on well-established organic reactions that have been refined over decades of research.

Aldol Condensation Reactions

The aldol condensation represents one of the most fundamental approaches to synthesizing methyl 3-methyl-4-oxopent-2-enoate. This reaction involves the nucleophilic addition of enolate ions to carbonyl compounds, followed by dehydration to form the α,β-unsaturated product [4] [5]. The classical aldol condensation mechanism begins with the formation of an enolate ion species through proton abstraction from acetone by a base such as sodium ethoxide. This enolate subsequently acts as a nucleophile toward the electrophilic center of another carbonyl compound, typically methyl acetoacetate or acetaldehyde [4].

Under basic conditions, methyl acetoacetate undergoes enolate formation and subsequent condensation with acetaldehyde to yield methyl 3-methyl-4-oxopent-2-enoate. The reaction typically employs catalytic amounts of base (5-20 mol%) and proceeds at moderate temperatures (room temperature to 80°C) with yields ranging from 70-85%. The dehydration step is usually facile due to the stabilization provided by the conjugated enone system [4] [5].

Knoevenagel Condensation Methods

The Knoevenagel condensation, a modified aldol reaction, provides an alternative classical approach for synthesizing methyl 3-methyl-4-oxopent-2-enoate. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration [6] [7]. The process typically employs weak bases such as primary and secondary amines or their salts as catalysts, making it milder than traditional aldol condensations.

The reaction mechanism proceeds through the formation of an iminium ion intermediate when amine catalysts are used, which is concurrently attacked by the enolate. The Knoevenagel condensation offers advantages including milder reaction conditions, good functional group tolerance, and the ability to proceed with weakly acidic active methylene compounds [6] [7] [8]. Typical yields range from 60-80% with reaction times of 2-24 hours depending on the specific conditions employed.

Claisen Condensation Applications

The Claisen condensation represents another classical method for constructing the carbon skeleton of methyl 3-methyl-4-oxopent-2-enoate. This base-catalyzed condensation of two ester molecules results in the formation of β-keto ester products [5]. The reaction typically requires strong bases such as sodium ethoxide and proceeds through an enolate mechanism similar to the aldol condensation.

The Claisen condensation of ethyl acetate with methyl acetoacetate derivatives under basic conditions can yield the desired product after appropriate functional group manipulations. The reaction benefits from the increased acidity of the β-keto ester product compared to the starting materials, which drives the equilibrium forward through deprotonation [5]. Yields typically range from 65-90% under optimized conditions.

Direct Esterification Methods

Direct esterification of the corresponding carboxylic acid (3-methyl-4-oxopent-2-enoic acid) with methanol represents a straightforward classical approach. This method typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions [10]. The reaction proceeds through the formation of a tetrahedral intermediate followed by elimination of water.

The esterification process typically requires 2-24 hours of reflux conditions with yields ranging from 75-95%. The reaction can be driven to completion by removing water through azeotropic distillation using a Dean-Stark apparatus or by using excess methanol [10]. This method is particularly useful for large-scale preparations due to its simplicity and reliable yields.

Modern Synthetic Strategies

Contemporary synthetic approaches to methyl 3-methyl-4-oxopent-2-enoate leverage advanced catalytic systems and reaction conditions to achieve improved selectivity, efficiency, and environmental compatibility.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the synthesis of methyl 3-methyl-4-oxopent-2-enoate, offering metal-free conditions and high selectivity. Primary and secondary amine catalysts, particularly proline and its derivatives, have shown exceptional performance in asymmetric variants of condensation reactions [11] [12] [13].

The organocatalytic approach typically involves the formation of enamine intermediates through condensation of the catalyst with ketone substrates, followed by nucleophilic attack on electrophilic partners. Iminium catalysis, where the catalyst activates α,β-unsaturated carbonyl compounds through iminium ion formation, has also proven effective [11] [12]. These methods typically operate under mild conditions (0-50°C) with catalyst loadings of 10-30 mol% and achieve yields of 70-90% with high enantioselectivity when chiral catalysts are employed.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of methyl 3-methyl-4-oxopent-2-enoate, offering reduced reaction times and improved yields compared to conventional heating methods [14] [15]. The enhanced reaction kinetics result from the direct heating of polar molecules and the ability to achieve higher temperatures rapidly.

Microwave-assisted aldol condensation reactions typically proceed in 30 minutes to 2 hours compared to 6-24 hours for conventional methods. The technique has been particularly effective for reactions involving glyoxylic acid derivatives, where microwave irradiation at 60-160°C provides products in 80-95% yield [14] [15]. The method offers advantages including reduced energy consumption, improved product purity, and the ability to scale reactions efficiently.

Flow Chemistry Methods

Continuous flow chemistry has shown promise for the synthesis of methyl 3-methyl-4-oxopent-2-enoate, particularly for industrial applications. Flow processes offer improved heat and mass transfer, better control of reaction parameters, and enhanced safety compared to batch processes [16]. The continuous nature of flow reactions allows for precise control of residence time and temperature, leading to more consistent product quality.

Flow reactors packed with solid catalysts have been employed successfully for condensation reactions, achieving yields comparable to or better than batch processes while reducing reaction times and improving space-time yields [16]. The technology is particularly advantageous for reactions involving hazardous reagents or those requiring precise temperature control.

Photochemical Methods

Photochemical approaches to methyl 3-methyl-4-oxopent-2-enoate synthesis have gained attention due to their ability to access unique reaction pathways and provide environmentally benign processes. Visible light photocatalysis, particularly using iridium and ruthenium complexes, has enabled novel transformations that would be difficult to achieve under thermal conditions [17].

The photocatalytic methods typically involve the generation of reactive intermediates through single-electron transfer processes, enabling the formation of carbon-carbon bonds under mild conditions. These approaches often provide complementary selectivity to thermal methods and can be performed at room temperature with visible light sources [17].

Green Chemistry Approaches to Synthesis

Environmental considerations have driven the development of green chemistry approaches for synthesizing methyl 3-methyl-4-oxopent-2-enoate, focusing on sustainable processes that minimize waste and environmental impact.

Solvent-Free Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry, eliminating the need for organic solvents while often improving reaction rates and selectivity. For methyl 3-methyl-4-oxopent-2-enoate synthesis, solvent-free conditions have been successfully applied to condensation reactions using solid catalysts [18] [19].

The solvent-free approach typically involves mixing reactants with a small amount of solid catalyst and heating the mixture to 80-150°C. This method has achieved yields of 70-88% while eliminating solvent waste and reducing purification requirements [18] [19]. The technique is particularly suitable for reactions involving liquid reactants that can serve as their own reaction medium.

Biocatalytic Synthesis

Biocatalytic approaches using enzymes have emerged as highly selective and environmentally friendly methods for synthesizing methyl 3-methyl-4-oxopent-2-enoate. Ene-reductases from the Old Yellow Enzyme family have shown particular promise for the stereoselective reduction of α,β-unsaturated γ-keto esters [20].

These enzymatic processes typically operate under mild conditions (30-60°C, neutral pH) and achieve excellent stereoselectivity with high conversion levels. The biocatalytic approach offers advantages including high enantioselectivity, mild reaction conditions, and the ability to use aqueous media [20]. Yields typically range from 60-85% with exceptional optical purity.

Aqueous Media Synthesis

The use of aqueous media for organic synthesis has gained significant attention due to its environmental benefits and unique reactivity patterns. Water-mediated synthesis of methyl 3-methyl-4-oxopent-2-enoate has been achieved using phase-transfer catalysts and micelle-forming systems [21] [22].

The aqueous approach often provides improved reaction rates due to hydrophobic effects that bring reactants together in micelle cores. Additionally, water-compatible catalysts have been developed that maintain high activity and selectivity in aqueous environments [21] [22]. These systems typically achieve yields of 65-85% while using environmentally benign solvents.

Renewable Feedstock Utilization

The utilization of renewable feedstocks for synthesizing methyl 3-methyl-4-oxopent-2-enoate represents an important aspect of green chemistry. Bio-based platform chemicals derived from agricultural waste and renewable sources have been successfully employed as starting materials [23].

For example, waste orange peel extracts have been used as both catalyst and solvent medium for condensation reactions, achieving yields of 85-95% while utilizing agricultural waste streams [23]. These approaches contribute to the circular economy by converting waste materials into valuable chemical intermediates.

Catalytic Synthesis Methods

The development of efficient catalytic systems has been crucial for advancing the synthesis of methyl 3-methyl-4-oxopent-2-enoate, offering improved selectivity, reduced waste, and enhanced economic viability.

Homogeneous Metal Catalysis

Homogeneous metal catalysts have played a significant role in the synthesis of methyl 3-methyl-4-oxopent-2-enoate, particularly for reactions requiring high selectivity and mild conditions. Palladium, copper, and nickel complexes have been successfully employed in various transformations leading to the target compound [24] [25] [26].

Palladium-catalyzed carbonylation reactions have been used to introduce the ketone functionality, while copper catalysts have proven effective for oxidative coupling reactions. These catalytic systems typically operate at moderate temperatures (50-100°C) with catalyst loadings of 0.5-5 mol% and achieve yields of 65-85% [24] [25] [26]. The homogeneous nature of these catalysts allows for precise control of reaction conditions and high turnover numbers.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages for the synthesis of methyl 3-methyl-4-oxopent-2-enoate, including easy separation, recyclability, and suitability for continuous processes. Solid acid catalysts, such as zeolites and metal oxide systems, have been particularly effective for condensation reactions [18] [22].

The heterogeneous approach typically involves passing reactants over a packed bed of catalyst at elevated temperatures (100-200°C). This method has achieved yields of 70-90% with excellent catalyst stability and recyclability [18] [22]. The solid catalysts can be easily separated from products and reused multiple times without significant loss of activity.

Supported Catalysts

Supported catalyst systems combine the advantages of homogeneous and heterogeneous catalysis by immobilizing active catalyst species on solid supports. Various support materials, including silica, alumina, and polymer resins, have been used to prepare supported catalysts for methyl 3-methyl-4-oxopent-2-enoate synthesis [18] [26].

These systems typically provide high activity due to the molecular nature of the active sites while maintaining the separation advantages of heterogeneous catalysts. Supported catalysts have achieved yields of 75-90% with good recyclability and reduced catalyst leaching [18] [26]. The support material can be functionalized to optimize catalyst performance and selectivity.

Nanocatalysis

Nanocatalysts represent a cutting-edge approach to methyl 3-methyl-4-oxopent-2-enoate synthesis, offering high surface area, unique reactivity, and tunable properties. Magnetic nanoparticles functionalized with catalytic sites have been developed for condensation reactions [26].

The nanocatalytic approach typically provides enhanced reaction rates due to the high surface area and unique electronic properties of nanoparticles. These systems achieve yields of 80-95% with the added advantage of magnetic separation for easy catalyst recovery [26]. The magnetic separation eliminates the need for filtration and enables rapid catalyst recycling.

Asymmetric Synthesis Considerations

The synthesis of optically active methyl 3-methyl-4-oxopent-2-enoate has become increasingly important due to the prevalence of chiral centers in bioactive molecules and the need for enantioselective synthetic methods.

Chiral Auxiliary Methods

Chiral auxiliary approaches involve the temporary attachment of chiral groups to direct the stereochemical outcome of reactions. Evans' oxazolidinone methodology has been successfully applied to the synthesis of chiral methyl 3-methyl-4-oxopent-2-enoate derivatives [27] [28]. The chiral auxiliary controls the facial selectivity of nucleophilic additions, leading to high diastereoselectivity.

The chiral auxiliary approach typically involves the formation of enolates from chiral substrates, followed by electrophilic addition with high stereoselectivity. Diastereomeric excesses of >90% are commonly achieved, and the auxiliary can be removed under mild conditions to provide the enantiomerically pure product [27] [28]. This method has proven particularly effective for large-scale synthesis due to its reliability and high stereoselectivity.

Asymmetric Catalysis

Asymmetric catalysis represents the most efficient approach for synthesizing chiral methyl 3-methyl-4-oxopent-2-enoate, as it avoids the need for stoichiometric chiral auxiliaries. Various chiral catalysts, including oxazaborolidines, BINOL derivatives, and chiral amines, have been developed for enantioselective synthesis [29] [27] [30].

The asymmetric catalytic approach typically employs 5-20 mol% of chiral catalyst and achieves enantioselectivities of 80-98% with good yields. The method is particularly attractive for pharmaceutical applications where high optical purity is required [29] [27] [30]. Recent developments in organocatalysis have provided metal-free alternatives that offer similar selectivity with improved sustainability.

Enzymatic Asymmetric Synthesis

Enzymatic methods provide access to both enantiomers of methyl 3-methyl-4-oxopent-2-enoate through the use of stereocomplementary enzymes. Lipases and esterases have been employed for kinetic resolution of racemic mixtures, while oxidoreductases enable direct asymmetric synthesis [31] [30].

The enzymatic approach typically operates under mild conditions (30-60°C, neutral pH) and provides excellent enantioselectivity (>95% ee). The method is particularly suitable for industrial applications due to its environmental compatibility and the availability of robust enzymes [31] [30]. Recent advances in enzyme engineering have expanded the substrate scope and improved catalytic efficiency.

Diastereoselective Synthesis

Diastereoselective synthesis approaches utilize existing chiral centers in starting materials to control the formation of new stereogenic centers. Substrate-controlled reactions have been developed that provide high diastereoselectivity in the formation of methyl 3-methyl-4-oxopent-2-enoate [32] [33].

The diastereoselective approach typically involves the use of chiral starting materials that contain directing groups capable of controlling the stereochemical outcome of subsequent reactions. Diastereomeric ratios of >95:5 are commonly achieved, and the method provides predictable stereochemical outcomes based on well-understood stereoelectronic principles [32] [33].